molecular formula C14H16N2O3S2 B12286726 (2R,4R)-2-((R)-2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3-methylthiazolidine-4-carboxylic acid

(2R,4R)-2-((R)-2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3-methylthiazolidine-4-carboxylic acid

Cat. No.: B12286726
M. Wt: 324.4 g/mol
InChI Key: NYBZAGXTZXPYND-UHFFFAOYSA-N
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Description

(2R,4R)-2-(®-2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3-methylthiazolidine-4-carboxylic acid is a complex organic compound with a unique structure that includes both thiazolidine and thiazole rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-2-(®-2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3-methylthiazolidine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved through the cyclization of a suitable precursor, such as a 2-aminothiophenol derivative, with an appropriate aldehyde or ketone under acidic or basic conditions.

    Formation of the thiazolidine ring: The thiazolidine ring can be synthesized by reacting a cysteine derivative with a suitable aldehyde or ketone.

    Coupling of the two rings: The final step involves coupling the thiazole and thiazolidine rings through a series of condensation reactions, often using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of (2R,4R)-2-(®-2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3-methylthiazolidine-4-carboxylic acid may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-2-(®-2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3-methylthiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.

    Reduction: The thiazole ring can be reduced under hydrogenation conditions to form a dihydrothiazole derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst is often used for reduction reactions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA) are commonly used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(2R,4R)-2-(®-2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3-methylthiazolidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,4R)-2-(®-2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3-methylthiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    (2R,4R)-2-(®-2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3-methylthiazolidine-4-carboxylic acid: Unique due to its specific combination of thiazole and thiazolidine rings.

    Thiazolidine-4-carboxylic acid: Lacks the thiazole ring and hydroxyl group.

    2-(2-Hydroxyphenyl)thiazole: Lacks the thiazolidine ring and carboxylic acid group.

Uniqueness

The uniqueness of (2R,4R)-2-(®-2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3-methylthiazolidine-4-carboxylic acid lies in its dual ring structure, which imparts specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H16N2O3S2

Molecular Weight

324.4 g/mol

IUPAC Name

2-[2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazol-4-yl]-3-methyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C14H16N2O3S2/c1-16-10(14(18)19)7-21-13(16)9-6-20-12(15-9)8-4-2-3-5-11(8)17/h2-5,9-10,13,17H,6-7H2,1H3,(H,18,19)

InChI Key

NYBZAGXTZXPYND-UHFFFAOYSA-N

Canonical SMILES

CN1C(CSC1C2CSC(=N2)C3=CC=CC=C3O)C(=O)O

Origin of Product

United States

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